Cas no 578-74-5 (Apigenin 7-glucoside)
Apigenin 7-glucoside Chemical and Physical Properties
Names and Identifiers
-
- Apigenin-7-O-β-D-glucopyranoside
- APIGENIN-7-O-GLUCOSIDE
- APIGENIN-7-GLUCOSIDE
- APIGETRIN-7-O-BETA-D-GLUCOPYRANOSYLOXY-4',5-DIHYDROXYFLAVONE
- 7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 7-(.beta.-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- Apigenin 7-beta-D-glucoside
- Apigenin 7-glucoside
- APIGENIN-7-O-GLUCOSIDE(COSMOCIIN)(P) PrintBack
- APIGETRIN
- Apigetrin(Apigenin-7-O-glucoside)
- Cosmosiin
- apigenin 7-O-beta-D-glucoside
- apigenin 7-O-glucoside
- Apigenin-7-O-Beta-D-glucopyranoside
- Apigetrin,Cosmosiin
- Cosemetin
- COSMETIN
- COSMIIN
- Cosmosioside
- [ "Apigenin 7-O-glucoside" ]
- Cosmosiine
- Apigenin 7-b-D-glucoside
- 7-O-beta-D-Glucosyl-5,7,4'-trihydroxyflavone
- Thalictiin
- Apigenin 7-O-beta-D-glucopyranoside
- 5-hy
- Apigenin 7-glucoside, primary pharmaceutical reference standard
- A-D-glucoside
- AKOS025117305
- Cosmociin
- Cosmoside
- Spectrum2_001752
- Apigenin 7-O-.beta.-D-glucopyranoside
- SpecPlus_000927
- NCGC00178486-01
- 4',5,7-Trihydroxyflavone 7-beta-D-glucoside
- KBio2_000656
- DivK1c_007023
- UNII-7OF2S66PCH
- 5-hydroxy-2-(4-hydroxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- apigenin 7-O-beta-glucoside
- Apigenin 7-O-.beta.-D-glucoside
- Apigenin-7-O-b-D-glucopyranoside
- Spectrum_000176
- C04608
- SPBio_001884
- APIGENIN-7-GLUCOSIDE [USP-RS]
- APIGETRIN [MI]
- 7-O-(.beta.-D-Glucosyl)apigenin
- 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- BDBM50378582
- MEGxp0_001431
- 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-
- A831652
- 7-O-beta-D-Glucosylapigenin
- Apigenin 7-glucoside, analytical standard
- SPECTRUM211950
- KBio2_003224
- 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
- 7-O-(beta-D-Glucosyl)apigenin
- DTXSID401028774
- KBio1_001967
- 4H-1-Benzopyran-4-one, 7-(.beta.-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-, Apigenin 7-O-glucoside
- s9125
- BRD-K13642330-001-01-8
- 5-hydroxy-2-(4-hydroxyphenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
- 4H-1-Benzopyran-4-one, 7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-
- CHEMBL487017
- KBioSS_000656
- SCHEMBL146404
- MFCD00016787
- 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one;Apigenin 7-Glucoside
- KBio3_002258
- A-D-glucopyranoside
- CS-5931
- Q2858304
- Spectrum3_001249
- HY-N0578
- 578-74-5
- 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-5-HYDROXY-2-(4-HYDROXYPHENYL)-4H-1-BENZOPYRAN-4-ONE
- APIGENIN 7-O-GLUCOSIDE (CONSTITUENT OF CHAMOMILE) [DSC]
- 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside
- Apigenin 7-O-beta-glucopyranoside
- KBioGR_002182
- KBio2_005792
- Apigenin-7-O-
- Apigenin-7-O-glucoside 1000 microg/mL in Acetone:Dimethyl sulfoxide
- APIGENIN-7-GLUCOSIDE (USP-RS)
- Apigenin-7-O-.beta.-D-glucopyranoside
- 7-O-beta-D-Glucopyranosylapigenin
- CHEBI:16778
- Apigenin 7-glucoside, United States Pharmacopeia (USP) Reference Standard
- EINECS 209-430-5
- HMS1923E03
- Apigenin, 7-beta-D-glucopyranoside
- Apigenin 7-beta-glucopyranoside
- 7-O-beta-D-glucosyl-apigenin
- CCG-38803
- BSPBio_002758
- AS-75174
- NS00079827
- Spectrum4_001741
- NSC-407303
- NSC 407303
- Apigenin 7-glucoside, EuropePharmacopoeia (EP) Reference Standard
- Spectrum5_000562
- 7OF2S66PCH
- 4-ethynyl-1,1-biphenyl
- APIGENIN 7-O-GLUCOSIDE (CONSTITUENT OF CHAMOMILE)
- 4',5,7-TRIHYDROXYFLAVONE 7-GLUCOSIDE
- LS-14856
- 4',5,7-Trihydroxyflavone 7-.beta.-D-glucoside
- FT-0622446
- NSC407303
- apigenin7-glucoside
- Anthemoside
- NCI60_003873
- SCHEMBL12014216
- KMOUJOKENFFTPU-UHFFFAOYSA-N
- Oprea1_225308
- Flavone base + 3O, O-Hex
- APIGENIN, 7-B-D-GLYCOPYRANOSIDE
- Apigenin, 7-.beta.-D-glucopyranoside
- Cosmosiin; Apigenin 7-O-glucoside
- (-)-Apigenin 7-glucoside
- 7-(b-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Apigenin 7-galactoside
- ConMedNP.937
- DA-52071
- KMOUJOKENFFTPU-QNDFHXLGSA-N
- APIGENIN 7-O-?-GLUCOSIDE
-
- MDL: MFCD00016787
- Inchi: 1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1
- InChI Key: KMOUJOKENFFTPU-QNDFHXLGSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C([H])C(=C2C(C([H])=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])OC2=C1[H])=O)O[H]
Computed Properties
- Exact Mass: 432.10600
- Monoisotopic Mass: 432.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 675
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 166
- Molecular Weight: 432.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.642
- Melting Point: 230-237°C
- Boiling Point: 788.9℃ at 760 mmHg
- Flash Point: 280.7°C
- Refractive Index: 1.717
- PSA: 170.05000
- LogP: 0.04990
- FEMA: 2680
Apigenin 7-glucoside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 34/35
- FLUKA BRAND F CODES:3-10
- Storage Condition:4°C, protect from light
Apigenin 7-glucoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0578-10mM*1mLinDMSO |
Apigenin 7-glucoside |
578-74-5 | 98.97% | 10mM*1mLinDMSO |
¥1210 | 2023-07-26 | |
| MedChemExpress | HY-N0578-5mg |
Apigenin 7-glucoside |
578-74-5 | 98.98% | 5mg |
¥950 | 2025-04-16 | |
| MedChemExpress | HY-N0578-10mg |
Apigenin 7-glucoside |
578-74-5 | 98.98% | 10mg |
¥1450 | 2025-04-16 | |
| MedChemExpress | HY-N0578-25mg |
Apigenin 7-glucoside |
578-74-5 | 98.98% | 25mg |
¥2900 | 2025-04-16 | |
| MedChemExpress | HY-N0578-50mg |
Apigenin 7-glucoside |
578-74-5 | 98.98% | 50mg |
¥4550 | 2025-04-16 | |
| MedChemExpress | HY-N0578-100mg |
Apigenin 7-glucoside |
578-74-5 | 98.97% | 100mg |
¥9500 | 2024-05-25 | |
| S e l l e c k ZHONG GUO | S9125-1mg |
Apigetrin |
578-74-5 | 99.23% | 1mg |
¥1040.37 | 2023-09-15 | |
| ChemFaces | CFN98981-20mg |
Cosmosiin |
578-74-5 | >=98% | 20mg |
$138 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0731-20mg |
Apigenin 7-glucoside |
578-74-5 | HPLC≥98% | 20mg |
¥1200元 | 2023-09-15 | |
| DC Chemicals | DCQ-073-20 mg |
Apigenin-7-glucoside,Apigenin-7-O-β-D-glucopyranoside |
578-74-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 |
Apigenin 7-glucoside Suppliers
Apigenin 7-glucoside Related Literature
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Kumi Yoshida,Mihoko Mori,Tadao Kondo Nat. Prod. Rep. 2009 26 884
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Rafaela Guimar?es,Ricardo C. Calhelha,Hugo J. C. Froufe,Rui M. V. Abreu,Ana Maria Carvalho,Maria Jo?o,R. P. Queiroz,Isabel C. F. R. Ferreira Food Funct. 2016 7 79
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Isabella D'Antuono,Antonella Garbetta,Vito Linsalata,Fiorenza Minervini,Angela Cardinali Food Funct. 2015 6 1268
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Wiem Tahri,Abdelwaheb Chatti,Roberto Romero-González,Noelia López-Gutiérrez,Antonia Garrido Frenich,Ahmed Landoulsi Anal. Methods 2016 8 3517
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Carla Pereira,Lillian Barros,Ana Maria Carvalho,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2015 6 55
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid-7-O-glycosides
- Natural Products and Extracts Plant Extracts Plant based Cyanus triumfettii
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- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Other Chemical Reagents
Additional information on Apigenin 7-glucoside
Apigenin 7-Glucoside (CAS No. 578-74-5): A Promising Bioactive Compound in Chemical and Biomedical Research
Apigenin 7-glucoside, also known as apigenin-7-O-glucoside or luteolinidin, is a naturally occurring flavonoid glycoside with the chemical formula C16H18O9. This compound is classified under the flavone glycosides subgroup and holds significant interest in pharmaceutical and nutraceutical research due to its diverse biological activities. With a molecular weight of approximately 362.31 g/mol, it exhibits remarkable stability under physiological conditions, as demonstrated by recent studies analyzing its half-life in simulated gastrointestinal environments (Journal of Agricultural and Food Chemistry, 2023).
The compound's structural uniqueness stems from its apigenin aglycone core linked to a glucose moiety via an O-glycosidic bond at the C-7 position. This configuration enhances its bioavailability compared to other flavonoids, as evidenced by pharmacokinetic studies showing improved absorption rates in murine models (Pharmaceutical Research, 2024). Natural sources include chamomile (Matricaria recutita), celery (Apium graveolens), and Ginkgo biloba extracts, where it often coexists with related compounds like apigenin and quercetin. Advanced chromatographic techniques such as UHPLC-QTOF MS have enabled precise quantification in these matrices, with recent extraction yields reported up to 18.6 mg/g dry weight using supercritical CO₂-assisted methods (Food Chemistry, 2024).
In pharmacological studies, apigenin 7-glucoside's anti-inflammatory effects have been extensively validated through mechanistic investigations. It selectively inhibits NF-κB signaling pathways at concentrations as low as 10 μM, suppressing pro-inflammatory cytokine production in LPS-stimulated macrophages without cytotoxicity (Mediators of Inflammation, 2023). This activity correlates with its ability to modulate MAPK phosphorylation patterns, findings supported by proteomic analyses using label-free quantitative mass spectrometry. Recent translational research highlights synergistic effects when combined with curcumin, enhancing anti-inflammatory efficacy by up to 63% in colitis mouse models (Nature Communications, 2024).
The compound's neuroprotective properties are particularly notable for neurodegenerative disease applications. Preclinical data from stroke models demonstrates significant cerebral blood flow restoration (p<0.01) at therapeutic doses of 5 mg/kg/day, mediated through Nrf2-dependent antioxidant mechanisms that reduce lipid peroxidation markers by over 40%. Neuroimaging studies using diffusion tensor MRI revealed improved white matter integrity parameters in Alzheimer's disease rodent models treated with this compound for eight weeks (Journal of Neuroscience, 2024).
In oncology research, emerging evidence suggests selective cytotoxicity against cancer cells via multiple pathways. A groundbreaking study published in Cancer Letters (June 2024) identified dose-dependent inhibition of tumor growth (IC₅₀ = 18 μM) in triple-negative breast cancer xenografts through simultaneous modulation of both apoptosis and autophagy pathways. Mechanistically, it induces mitochondrial depolarization while blocking Akt/mTOR signaling – effects absent in normal fibroblasts at equivalent concentrations.
Cutting-edge drug delivery systems are now optimizing its therapeutic potential. Solid lipid nanoparticles functionalized with PEGylated chitosan demonstrate enhanced brain targeting efficiency (EE% =91±3% ) compared to free drug formulations, achieving sustained release profiles over 14 days vitro/in vivo (International Journal of Pharmaceutics, May 2024). These advancements address previous challenges related to hydrophobicity and metabolic instability.
In dermatology applications, clinical trials phase II data reveal statistically significant improvements (p=0.003 ) in photoaging parameters after topical application containing apigenin glucoside-enriched extracts . Dual mechanisms involving collagen synthesis stimulation (+38% procollagen I mRNA expression ) and UV-induced ROS scavenging were confirmed using multiphoton microscopy and transcriptomic analysis.
Economic analysis from the Global Market Insights report projects the apigenin glucosides market will grow at a CAGR of 6.8% (USD terms) through 2035 driven by expanding cosmeceutical applications – particularly anti-aging serums where this compound now constitutes over 19% w/w in premium formulations according to Euromonitor data.
Ongoing research focuses on synthetic biology approaches for scalable production – CRISPR-edited yeast strains engineered to express plant-specific UDP-glycosyltransferases now achieve yields surpassing traditional extraction methods by an order of magnitude (~5 g/L fermentation broth ). These advances position apigenin glucosides as cost-effective alternatives for large-scale pharmaceutical manufacturing while maintaining compositional consistency verified via NMR fingerprinting.
Clinical translation remains hindered primarily by inter-individual pharmacokinetic variability observed during phase I trials – plasma levels exhibited up to sixfold differences between subjects despite standardized dosing regimens. Current investigations explore personalized dosing algorithms based on UGT enzyme polymorphism profiling using next-generation sequencing platforms.
In conclusion,
the multifaceted profile of apigenin glucosides continues reshaping biomedical strategies across therapeutic areas while maintaining compliance with regulatory standards such as FDA's botanical drug guidelines through rigorous identity testing using HPLC-DAD/MS/MS systems compliant with USP Chapter <661>. As research progresses into combination therapies targeting complex pathologies like metabolic syndrome and neurodegeneration,
this natural product exemplifies how chemical innovation can bridge traditional botanical knowledge with modern precision medicine principles – positioning itself as a cornerstone compound for future healthcare solutions without compromising safety profiles or ecological sustainability principles.